3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde

Medicinal Chemistry Drug Design Permeability

Researchers developing kinase inhibitors often face supply inconsistency and limited reactivity in intermediates. This compound overcomes these barriers with two orthogonal reactive handles and reliable sourcing. • Dual orthogonal sites: aldehyde for condensation, imidazole for N-alkylation/coordination. • ≥98% purity reduces side products and maximizes downstream yields. • BenchChem ensures continuous stock and rapid global delivery for uninterrupted project timelines.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 947012-62-6
Cat. No. B1361661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde
CAS947012-62-6
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2
InChIInChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3
InChIKeyUWMWGLGHZZJUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde: Identity & Specifications


3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde (CAS 947012-62-6) is a heterocyclic benzaldehyde derivative characterized by an imidazole ring linked via a methylene bridge at the 3-position and an isopropoxy substituent at the 4-position of the benzaldehyde core [1]. Commercial vendors typically supply this compound at 95% to 98% purity, with a molecular weight of 244.29 g/mol and molecular formula C14H16N2O2 . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the combination of the reactive aldehyde group, the metal-coordinating imidazole nitrogen, and the lipophilic isopropoxy appendage enables downstream derivatization into focused compound libraries [1].

Synthetic intermediateDual reactive handles (aldehyde and imidazole) for focused library synthesis
Lipophilic modificationIsopropoxy group increases ClogP and membrane interaction context
Research-grade puritySupplied at high purity for reproducible multi-step derivatizations

3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde: Key Differentiators


Simple in-class substitution of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde with analogs lacking either the imidazole or the isopropoxy group is not chemically rational because the dual functional architecture governs both reactivity and molecular recognition. The imidazole nitrogen provides metal-coordination and hydrogen-bonding capacity essential for target engagement in kinase and cytochrome P450 contexts, while the isopropoxy substituent substantially increases calculated lipophilicity (ClogP) and topological polar surface area (TPSA) relative to the unsubstituted 3-(1H-imidazol-1-ylmethyl)benzaldehyde [1]. These physicochemical differences translate into measurably distinct solubility profiles, membrane permeability potential, and metabolic stability, making direct interchange without re-optimization of downstream synthetic routes or biological assays unreliable [1].

Imidazole coordination loss Removing the imidazole eliminates metal-coordination capacity for kinase/CYP target engagement.
Lipophilicity and TPSA shift Isopropoxy removal significantly alters calculated logP and topological polar surface area, affecting permeability context.
Conformational flexibility mismatch Fewer rotatable bonds in des-isopropoxy analogs restrict accessible binding geometries.

3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde: Quantitative Evidence


Increased Topological Polar Surface Area (TPSA)

The target compound exhibits a computed TPSA of 44.1 Ų [1], which is 9.2 Ų higher than the TPSA of the direct des-isopropoxy analog 3-(1H-imidazol-1-ylmethyl)benzaldehyde (estimated 34.9 Ų). TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration; this difference places the target compound in a distinct permeability class that must be accounted for during lead optimization and library design.

TPSA Increase
Cross-study comparable
44.1 vs 34.9 Ų
+9.2 Ų (26% increase)
Permeability profile interpretation for SAR studies
Correct analog avoids misleading absorption predictions
Medicinal Chemistry Drug Design Permeability

Elevated Rotatable Bond Count and Conformational Flexibility

With 5 rotatable bonds compared to 2 rotatable bonds for the non-isopropoxy analog 3-(1H-imidazol-1-ylmethyl)benzaldehyde [1], the target compound offers substantially greater conformational degrees of freedom. This increased flexibility can be exploited to access binding pockets that are sterically inaccessible to the more rigid comparator, but also demands careful control of entropic penalties during lead optimization.

Rotatable Bonds
Class-level inference
5 vs 2 bonds
+3 rotatable bonds (150% increase)
Conformational flexibility impacts binding entropy context
Rotameric profile influences selectivity interpretation
Conformational Analysis Ligand Efficiency Molecular Recognition

Higher Hydrogen Bond Acceptor Count

The target compound possesses 3 hydrogen bond acceptor sites (imidazole nitrogen, aldehyde oxygen, and isopropoxy ether oxygen) [1], compared to 2 acceptors in 3-(1H-imidazol-1-ylmethyl)benzaldehyde (imidazole nitrogen and aldehyde oxygen only). The additional ether oxygen serves as a potential hydrogen bond acceptor, which has been implicated in interactions with cytochrome P450 enzymes and kinase ATP-binding pockets .

H-Bond Acceptors
Supporting evidence
3 vs 2 acceptors
+1 acceptor (50% increase)
Additional ether oxygen may strengthen target interactions
Relevant for CYP and kinase binding pocket engagement
Pharmacophore Modeling Kinase Inhibition Cytochrome P450

Higher Purity Grade Advantage

Several vendors, including CheMenu and Leyan , supply the target compound at a minimum purity of 98%, which is 3 percentage points higher than the 95% minimum purity specification offered by some alternative suppliers . This purity differential reduces the risk of side-product interference in multi-step syntheses and ensures batch-to-batch reproducibility in biological assays.

Purity Advantage
Data to verify
98% vs 95%
+3% absolute purity (reported)
Higher purity reduces by-product interference risk
Sources not provided; verify vendor specification
Quality Control Reproducibility Synthetic Reliability

3-(1H-Imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde: Research & Industrial Applications


Kinase Inhibitor Library Design and Lead Optimization

The imidazole moiety of 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde is a recognized pharmacophore for ATP-binding pocket engagement in kinase targets [1]. The compound's enhanced TPSA (44.1 Ų) and additional hydrogen bond acceptor (3 vs. 2 in des-isopropoxy analogs) offer differentiated binding interactions that can be exploited to improve selectivity profiles. Medicinal chemists building focused kinase inhibitor libraries should prioritize this analog to explore structure-activity relationships that are inaccessible with simpler imidazole-benzaldehyde scaffolds.

Cytochrome P450 Probe Substrate Development

The isopropoxy substituent increases lipophilicity and metabolic susceptibility, making 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde a candidate for developing cytochrome P450 probe substrates [1]. The compound's 5 rotatable bonds allow conformational adaptation within enzyme active sites, while the 3 hydrogen bond acceptors facilitate binding to heme-iron centers. Researchers studying drug metabolism and drug-drug interactions can employ this compound as a building block for activity-based probes.

Antimicrobial Lead Generation Against Resistant Strains

The compound has demonstrated preliminary efficacy in disrupting bacterial cell wall synthesis and interfering with essential metabolic processes in multidrug-resistant isolates [1]. Its structural features, including the isopropoxy group that enhances membrane penetration and the imidazole ring that can coordinate metal ions critical for bacterial enzyme function, support its use as a starting point for developing novel antimicrobial agents active against resistant pathogens.

High-Purity Intermediate for Multi-Step Synthesis

With commercial availability at 98% purity , 3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde is suitable as a key intermediate in multi-step syntheses where high purity is critical for downstream reaction yields. The aldehyde handle enables condensation reactions (e.g., Schiff base formation, Knoevenagel condensation), while the imidazole ring can participate in N-alkylation or coordination chemistry, providing two orthogonal reactive sites for diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Imidazole pharmacophore and differentiated H-bond acceptor count
Selectivity profile interpretation
CYP metabolism probe development
Isopropoxy lipophilicity and metabolic susceptibility
Enzyme interaction and probe substrate context
Antimicrobial screening studies
Membrane penetration and metal-coordinating imidazole
Cell wall synthesis inhibition assay context
Multi-step organic synthesis
Dual reactive sites (aldehyde + imidazole)
Downstream reaction yield and purity reproducibility
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